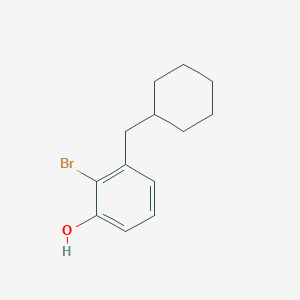
2-Bromo-3-(cyclohexylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H17BrO. It consists of a bromine atom, a cyclohexylmethyl group, and a hydroxyl group attached to a benzene ring. This compound is a derivative of bromophenol, which is known for its various applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-(cyclohexylmethyl)phenol can be synthesized through several methods. One common approach involves the bromination of 3-(cyclohexylmethyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the use of diethyl dibromomalonate as a brominating reagent. This reaction is performed by heating substituted cyclohexanones in neat diethyl dibromomalonate at 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of cyclohexylmethyl ketones or aldehydes.
Reduction: Formation of cyclohexylmethylbenzene or cyclohexylmethyl alcohol.
Scientific Research Applications
2-Bromo-3-(cyclohexylmethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
2-Bromo-3-(cyclohexylmethyl)phenol can be compared with other bromophenol derivatives:
2-Bromophenol: Lacks the cyclohexylmethyl group, making it less hydrophobic and less sterically hindered.
3-Bromophenol: Similar structure but without the cyclohexylmethyl group, leading to different reactivity and applications.
4-Bromophenol: The bromine atom is in a different position, affecting its chemical properties and reactivity.
The presence of the cyclohexylmethyl group in this compound makes it unique, providing increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
2-bromo-3-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17BrO/c14-13-11(7-4-8-12(13)15)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2 |
InChI Key |
RMAKRAWFOKNMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C(=CC=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















